molecular formula C21H26NNaO12 B6309114 2'-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate CAS No. 1977472-73-3

2'-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate

Cat. No.: B6309114
CAS No.: 1977472-73-3
M. Wt: 507.4 g/mol
InChI Key: NSQMRVBWXQQIKF-QHIFVBLGSA-M
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Description

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid sodium salt hydrate (referred to here as the "target compound") is a fluorogenic substrate widely used in neuraminidase (sialidase) activity assays. Its structure consists of N-acetylneuraminic acid (sialic acid) conjugated with a 4-methylumbelliferyl (4-MU) group at the 2'-position. Upon enzymatic cleavage by neuraminidase, it releases fluorescent 4-methylumbelliferone (4-MU), enabling quantitative measurement of enzyme activity via fluorescence detection (λex 365 nm; λem 445 nm) .

This compound is critical in virology, bacteriology, and cellular biology for studying viral replication (e.g., influenza A/H1N1, H5N1), bacterial pathogenesis (e.g., Streptococcus pneumoniae), and lysosomal storage disorders (e.g., Tay-Sachs disease) . Its high purity (≥96.5% by HPLC), water solubility (50 mg/mL), and stability at −20°C make it a preferred choice for standardized assays .

Properties

IUPAC Name

sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO11.Na.H2O/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);;1H2/q;+1;/p-1/t13-,14+,17+,18+,19+,21+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQMRVBWXQQIKF-QHIFVBLGSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26NNaO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate typically involves the conjugation of 4-methylumbelliferone with N-acetylneuraminic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves multiple steps, including protection and deprotection of functional groups, and the use of coupling agents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as automated synthesis and high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis reaction is 4-methylumbelliferone, which is a blue fluorescent compound .

Scientific Research Applications

2.1 Sialidase Staining and Detection

In molecular biology, 4-MUNANA is utilized for the fluorescent staining of sialidases during polyacrylamide gel electrophoresis (PAGE). This application allows researchers to visualize sialidase activity and analyze enzyme kinetics effectively.

  • Case Study : A study demonstrated the use of 4-MUNANA in identifying sialidase activity in Trypanosoma congolense, highlighting its role in understanding parasitic infections and their biochemical pathways .

Industrial Applications

3.1 Production of Fluorescent Probes

The compound is utilized in the production of fluorescent probes and sensors used in various analytical applications. Its properties facilitate the development of sensitive detection methods for biomolecules.

Case Study 1: Neuraminidase Inhibition Studies

A research study investigated the inhibitory effects of various compounds on neuraminidase using 4-MUNANA as a substrate. The results indicated that certain flavonoids could significantly inhibit neuraminidase activity, suggesting potential therapeutic applications in antiviral drug development .

Case Study 2: Sialic Acid Metabolism

Another study focused on the metabolism of sialic acids in bacterial pathogens. By employing 4-MUNANA, researchers were able to elucidate the role of sialidases in bacterial virulence and their potential as targets for novel antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate involves its hydrolysis by neuraminidase enzymes. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the release of 4-methylumbelliferone. This product is highly fluorescent and can be detected using fluorometric techniques, allowing for the sensitive measurement of neuraminidase activity . The molecular targets involved in this process are the neuraminidase enzymes, which are crucial for the hydrolysis reaction .

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is distinguished from analogs by the position of the 4-MU substitution and its α-D-anomeric configuration. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substitution Position Configuration Primary Application Key Properties
Target Compound 2' α-D Substrate for neuraminidase Fluorescence (λex 365 nm; λem 445 nm), 50 mg/mL solubility in water
2-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUAN) 2 α-D Substrate for sialidase Used in vaginal fluid sialidase detection; pH 4.5 optima
4-Methylumbelliferyl-β-D-N-acetylneuraminic acid (4-MU-NANA) β-anomer β-D Substrate for sialidase Lower enzymatic efficiency in α-specific neuraminidases
2,3-Didehydro-2-deoxy-N-acetylneuraminic acid (DANA) N/A N/A Neuraminidase inhibitor Competitive inhibitor; no fluorescence
NA-Star® (Chemiluminescent Substrate) N/A N/A Chemiluminescence assays Higher sensitivity but requires specialized equipment
Key Observations:
  • Substitution Position : The 2'-position in the target compound mimics natural sialic acid substrates more effectively than 2-substituted analogs (e.g., MUAN), leading to higher enzymatic efficiency in α-specific neuraminidases .
  • Anomeric Configuration: The α-D configuration ensures compatibility with viral neuraminidases (e.g., influenza), which preferentially cleave α-linked sialic acids .
  • Inhibitors vs. Substrates : Unlike DANA, which binds to neuraminidase active sites as a transition-state analog, the target compound serves as a hydrolyzable substrate, enabling real-time activity monitoring .

Assay Performance Metrics

Table 2: Assay Performance Comparison
Compound Detection Limit Assay Type Dynamic Range Example Application
Target Compound 0.1 ng/ml Fluorescence (FL) 0.1–1000 ng/ml Influenza NA inhibition by chlorogenic acid
NA-Star® 0.01 ng/ml Chemiluminescence (CL) 0.01–500 ng/ml Pneumococcal NanA activity
4-MU-NANA (β-anomer) 1 ng/ml Fluorescence (FL) 1–500 ng/ml Sialidase activity in HMEC-1 cells
Key Findings:
  • Sensitivity: The target compound’s fluorescence-based detection limit (0.1 ng/ml) is superior to β-anomer analogs but less sensitive than chemiluminescent substrates like NA-Star® .
  • Versatility : It is compatible with diverse sample types, including cell lysates (e.g., HMVEC-Ls, HPAECs), bacterial supernatants (e.g., S. pneumoniae), and clinical isolates .
  • Inhibition Assays : At 2 mg/mL, the target compound enabled 80% inhibition of neuraminidase by Sheng Jiang San extract, demonstrating utility in high-throughput drug screening .

Biochemical and Practical Considerations

  • Solubility and Stability : The target compound’s high water solubility (50 mg/mL) reduces precipitation risks in buffer systems, unlike hydrophobic inhibitors like artocarpin .
  • Interference: Dual-wavelength UV detection (e.g., 315/374 nm pre-cleavage; 365/445 nm post-cleavage) minimizes background noise in capillary electrophoresis assays .
  • Cost and Accessibility : Widely available from suppliers (e.g., Sigma-Aldrich, Aladdin) at lower cost compared to chemiluminescent substrates .

Biological Activity

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid sodium salt hydrate, commonly referred to as 4-MUNANA, is a fluorogenic substrate extensively utilized in biochemical research. This compound serves as a vital tool for studying neuraminidase activity, which plays a crucial role in various biological processes, including cell signaling and pathogen interaction.

  • Chemical Formula : C₂₁H₂₄NNaO₁₁·xH₂O
  • Molecular Weight : 489.41 g/mol (anhydrous)
  • Solubility : Soluble in water at 50 mg/mL (clear to slightly hazy, colorless to light yellow)
  • Storage : Recommended storage at -20°C

4-MUNANA acts as a substrate for neuraminidases, enzymes that hydrolyze sialic acids from glycoproteins and glycolipids. The enzymatic reaction produces N-acetylneuraminic acid and releases 4-methylumbelliferone, a fluorescent compound that can be quantitatively measured through fluorometric assays. The fluorescence intensity is directly proportional to the neuraminidase activity present in the sample.

Enzymatic Activity Measurement

4-MUNANA is particularly valuable in measuring neuraminidase activity across various biological samples, including mammalian tissues and viral sources. The compound's ability to yield a fluorescent product allows for sensitive detection and quantification of enzyme activity.

Parameter Value
Excitation Wavelength (λex) 315 nm or 365 nm
Emission Wavelength (λem) 374 nm or 445 nm (post-cleavage)
pH for Measurement 7.0

Applications in Research

  • Neuraminidase Deficiency Detection : Utilized in characterizing neuraminidase in cultured human skin fibroblasts, aiding in the diagnosis of neurological storage disorders such as sialidosis .
  • Fluorometric Assays : Employed in assays to measure the activity of viral neuraminidases, which is crucial for understanding viral pathogenesis and developing antiviral strategies .
  • Sialidase Staining : Used for fluorescent staining of sialidases in polyacrylamide gel electrophoresis (PAGE), allowing for visualization and analysis of enzyme activity .

Case Study 1: Neuraminidase Activity in Sialidosis

A study demonstrated the use of 4-MUNANA to detect neuraminidase deficiency in patients with sialidosis. The enzymatic activity was assessed using fibroblast cultures, where reduced fluorescence indicated lower neuraminidase levels compared to controls .

Case Study 2: Viral Neuraminidases

Research highlighted the application of 4-MUNANA in assessing the activity of influenza virus neuraminidases. The study found that variations in fluorescence correlated with viral load, providing insights into the virus's replication dynamics and potential therapeutic targets .

Q & A

Q. What are the key fluorescence properties of this compound, and how should they be optimized for enzyme activity assays?

The compound’s fluorescence is pH-dependent and requires precise excitation/emission wavelength selection. At pH 7.0, fluorescence is observed at λex 315 nm and λem 374 nm. After cleavage by neuraminidase (e.g., in sialidase assays), the liberated 4-methylumbelliferone emits at λex 365 nm and λem 445 nm . To optimize signal-to-noise ratios:

  • Use black-walled microplates to minimize background fluorescence.
  • Calibrate fluorometers using free 4-methylumbelliferone standards.
  • Adjust reaction pH to 7.0–7.5 to stabilize fluorescence intensity.

Q. How should researchers assess the purity and stability of this compound during storage?

Purity is typically verified via HPLC (≥96.5% purity), with ≤0.5% free 4-methylumbelliferone as a critical impurity metric . Stability protocols include:

  • Storage at −20°C in desiccated, light-protected vials.
  • Reconstitution in ultrapure water (50 mg/mL) with aliquoting to avoid freeze-thaw cycles.
  • Periodic HPLC re-analysis after long-term storage to detect hydrolysis or degradation.

Q. What standard protocols are recommended for preparing stock solutions in enzyme kinetic studies?

  • Dissolve the compound in ultrapure water (50 mg/mL) and filter through a 0.22 µm membrane to remove particulates .
  • Dilute in assay buffer (e.g., 50 mM sodium acetate, pH 5.5 for neuraminidase) to a working concentration of 0.1–1.0 mM.
  • Include negative controls with heat-inactivated enzymes to account for non-specific hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data in neuraminidase inhibition studies using this substrate?

Discrepancies may arise from:

  • Fluorescence quenching : High salt concentrations (>100 mM) or detergents can quench signals. Use low-ionic-strength buffers and validate with internal standards (e.g., 4-nitrophenyl substrates) .
  • Enzyme heterogeneity : Neuraminidase isoforms may exhibit varying substrate specificities. Perform parallel assays with alternative substrates (e.g., 4-methylumbelliferyl-α-L-iduronide 2-sulfate) to confirm specificity .
  • Data normalization : Express activity as relative fluorescence units (RFU)/min/mg protein, and validate with Michaelis-Menten curves.

Q. What methodological frameworks integrate this compound into multiplexed assays for glycan-processing enzymes?

Design considerations:

  • Dual-substrate systems : Pair with 4-nitrophenyl- or coumarin-based substrates (e.g., 4-nitrophenyl phosphate) in separate wells to assay multiple enzymes (e.g., sialidases and phosphatases) .
  • Time-resolved fluorescence : Use staggered reaction initiation and plate readers with rapid kinetic modes to capture time-course data.
  • Theoretical grounding : Link assays to glycan degradation pathways (e.g., lysosomal storage disorders) to contextualize data .

Q. How can researchers address low signal-to-noise ratios in high-throughput screening (HTS) platforms?

  • Pre-read normalization : Subtract background fluorescence from all wells before initiating reactions.
  • Enhancement additives : Include 10% DMSO to improve substrate solubility or 0.01% BSA to stabilize enzymes .
  • Statistical thresholds : Define hit criteria as ≥3 standard deviations above negative controls and validate with dose-response curves.

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